molecular formula C16H22O6 B150733 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose CAS No. 63593-03-3

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose

Cat. No.: B150733
CAS No.: 63593-03-3
M. Wt: 310.34 g/mol
InChI Key: QVXXTLFHRGMIHD-RDBSUJKOSA-N
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Description

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and an isopropylidene acetal protecting group, which makes it a versatile intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose, also known as ((3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol, is the Locked Nucleic Acid (LNA) . LNA is a class of modified nucleic acid analogues that has been extensively explored in different synthetic oligonucleotide-based therapeutics .

Mode of Action

The compound interacts with its target, LNA, through a process known as selective enzymatic monoacetylation . This process involves the selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions of the compound . The ancillary methylene bridge in LNA locks the sugar moiety into N-type sugar ring conformation, leading to energetically favorable duplex formation via increased base stacking interactions .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of LNA monomers . The inclusion of an extra methylene bridge between 2’-O & 4’-C atom and synthesis of oligonucleotides (ONs) involving the modified nucleosides, termed as LNA, is a significant modification in the ribofuranose moiety .

Pharmacokinetics

The compound is used in the synthesis of lna monomers, which are known for their stability and high binding affinity .

Result of Action

The result of the compound’s action is the efficient synthesis of LNA monomers . These monomers are then used in the creation of oligonucleotides for therapeutic applications .

Action Environment

The action environment of the compound is typically a laboratory setting where it is used in the synthesis of LNA monomers . The compound’s action, efficacy, and stability can be influenced by various factors, including temperature, pH, and the presence of specific enzymes .

Chemical Reactions Analysis

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose undergoes various types of chemical reactions, including:

Scientific Research Applications

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar compounds to 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose include other protected sugar derivatives such as:

  • 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-glucopyranose
  • 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-mannopyranose

These compounds share similar structural features but differ in the configuration of the sugar moiety, which can influence their reactivity and applications .

Properties

IUPAC Name

[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXTLFHRGMIHD-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120672
Record name 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63593-03-3
Record name 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63593-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-erythro-Pentofuranose, 4-C-(hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose
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